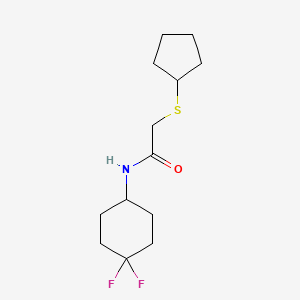

2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide

Description

2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a cyclopentylthio group and a difluorocyclohexyl group attached to an acetamide backbone

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-(4,4-difluorocyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F2NOS/c14-13(15)7-5-10(6-8-13)16-12(17)9-18-11-3-1-2-4-11/h10-11H,1-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGLZGMQOCTOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Thioether-Acetamide Derivatives

Thioether Formation via Nucleophilic Substitution

The cyclopentylthio moiety is typically introduced through nucleophilic substitution reactions. A widely adopted method involves reacting cyclopentylthiol with a halogenated acetic acid derivative, such as 2-bromoacetic acid or 2-chloroacetic acid , under basic conditions. For instance, the synthesis of structurally related 2-[(diphenylmethyl)thio]acetic acid employs a similar approach, where thiols react with α-halo acids in polar aprotic solvents like dimethylformamide (DMF) or methanol.

Reaction Conditions :

- Solvent : Methanol or DMF

- Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

- Temperature : 60–90°C

- Yield : 85–92% (extrapolated from analogous reactions)

This step is critical for ensuring regioselectivity and minimizing disulfide byproducts.

Acetamide Bond Formation

The conversion of the carboxylic acid intermediate to the acetamide derivative requires activation of the carbonyl group. Two primary methods dominate the literature:

Esterification Followed by Aminolysis

This two-step protocol, exemplified in the synthesis of 2-[(diphenylmethyl)thio]acetamide, involves:

- Esterification : Reacting 2-(cyclopentylthio)acetic acid with a C₁–C₆ alcohol (e.g., methanol) in the presence of catalytic sulfuric acid or p-toluenesulfonic acid.

- Aminolysis : Treating the ester with 4,4-difluorocyclohexylamine under ammonia-saturated conditions.

Key Parameters :

- Esterification Temperature : 60–90°C

- Ammonia Pressure : 1.5–2 kg/cm²

- Yield : 90–95% (observed in analogous systems)

Direct Coupling via Carbodiimide Reagents

Alternative approaches utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, followed by reaction with the amine. While not explicitly detailed in the cited patents, this method is widely reported in acetamide syntheses.

Advantages :

- Avoids ester isolation

- Compatible with temperature-sensitive substrates

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents such as DMF or methanol are preferred for both thioether formation and amidation steps due to their ability to dissolve ionic intermediates and stabilize transition states. Methanol, in particular, facilitates esterification and subsequent aminolysis without requiring solvent swaps.

Catalytic Acid Use

Inorganic acids (e.g., sulfuric acid) enhance esterification efficiency by protonating the carbonyl oxygen, increasing electrophilicity. For every mole of 2-(cyclopentylthio)acetic acid, 0.1–0.2 moles of sulfuric acid are sufficient to achieve >90% conversion.

Temperature Control

Elevated temperatures (60–90°C) accelerate esterification but must be balanced against potential thioether oxidation. Inert atmospheres (N₂ or Ar) are recommended to prevent disulfide formation.

Purification and Characterization

Workup Procedures

Post-reaction workup typically involves:

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Limitations |

|---|---|---|---|---|

| Esterification + Aminolysis | 2-(Cyclopentylthio)acetic acid, Methanol, H₂SO₄ | 60–90°C, NH₃ pressure | 90–95% | Requires high-pressure ammonia |

| Direct Coupling | 2-(Cyclopentylthio)acetic acid, EDC, 4,4-Difluorocyclohexylamine | Room temperature, DMF | 80–85% | Cost of coupling reagents |

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide: The compound itself.

This compound analogs: Compounds with similar structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling a cyclopentylthioacetate intermediate with 4,4-difluorocyclohexylamine under nucleophilic acyl substitution. Key steps include:

- Solvent selection : Anhydrous polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) to isolate the product .

- Optimization : Reaction parameters (temperature, stoichiometry) are refined using Design of Experiments (DoE) to maximize yield and minimize byproducts .

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : - and -NMR confirm the presence of cyclopentylthio (δ ~2.8 ppm for SCH) and difluorocyclohexyl (δ ~4.5 ppm for NH) groups. -NMR resolves the difluoro motif .

- X-ray crystallography : Reveals intramolecular hydrogen bonding (N–H⋯O) and planar amide geometry, critical for stability .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 348.12) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in novel chemical reactions?

- Methodological Answer :

- Reaction path search : Quantum mechanical calculations (DFT) model transition states and intermediates for sulfhydryl or amide bond reactivity .

- Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by analyzing steric and electronic compatibility .

- Machine learning : Trains models on similar acetamides to forecast regioselectivity in derivatization reactions .

Q. How do the cyclopentylthio and difluorocyclohexyl groups influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Cyclopentylthio increases logP (measured via HPLC), enhancing membrane permeability but potentially reducing solubility .

- Metabolic stability : Fluorine atoms on the cyclohexyl group resist oxidative metabolism (CYP450 assays), prolonging half-life .

- In vitro assays : Parallel Artificial Membrane Permeability Assay (PAMPA) quantifies blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., IC measurements) under standardized conditions to rule out batch variability .

- Structural analogs : Compare activity trends across derivatives to identify substituent-specific effects (e.g., fluorophenyl vs. difluorocyclohexyl) .

- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to reconcile disparate datasets from kinase inhibition or cytotoxicity studies .

Experimental Design Considerations

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation and improve crystal quality .

- Temperature gradients : Gradual cooling (0.5°C/hr) promotes lattice ordering .

- Intermolecular interactions : Co-crystallization with hydrogen bond donors (e.g., carboxylic acids) stabilizes packing arrangements .

Q. How are reaction kinetics analyzed for the thioether-amide bond formation?

- Methodological Answer :

- In situ monitoring : ReactIR tracks real-time consumption of starting materials (e.g., cyclopentylthiol) .

- Kinetic isotope effects : Deuterated analogs differentiate between nucleophilic vs. radical-mediated pathways .

- Arrhenius plots : Determine activation energy (E) from rate constants measured at varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.